

physical properties of 1-(4-nitrophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(4-Nitrophenyl)cyclopentanecarbonitrile /e
Cat. No.:	B1630782

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **1-(4-Nitrophenyl)cyclopentanecarbonitrile**

Introduction

1-(4-Nitrophenyl)cyclopentanecarbonitrile (CAS No. 91392-33-5) is an organic compound featuring a unique combination of a polar nitrophenyl group, a non-polar cyclopentane ring, and a cyano moiety.^{[1][2]} This structural arrangement makes it a molecule of interest for synthetic chemists and drug development professionals. While commercially available, its physical properties are not extensively documented in publicly accessible literature, necessitating a systematic approach to its characterization for any research or development application.

This guide serves as a comprehensive technical framework for determining the essential physical and spectroscopic properties of **1-(4-nitrophenyl)cyclopentanecarbonitrile**. As a Senior Application Scientist, the objective is not merely to present data but to provide the underlying principles and detailed, field-proven methodologies required to generate reliable and reproducible results. This document is structured to empower researchers to perform a thorough characterization, ensuring both scientific integrity and practical applicability.

Molecular Structure and Computational Overview

A molecule's physical properties are a direct consequence of its structure. Understanding the constituent functional groups is paramount to predicting its behavior.

- Structure:

- Nitrophenyl Group: The aromatic ring substituted with a nitro group (-NO₂) is strongly electron-withdrawing and highly polar. This group is a key contributor to the molecule's potential for intermolecular dipole-dipole interactions.
- Cyclopentane Ring: A non-polar, aliphatic ring that adds steric bulk and lipophilicity.
- Nitrile Group (-C≡N): A polar functional group that can participate in hydrogen bonding as an acceptor and contributes to the molecule's overall polarity.

The combination of these groups suggests that **1-(4-nitrophenyl)cyclopentanecarbonitrile** is a solid at room temperature with moderate to low solubility in water and good solubility in common organic solvents.[\[3\]](#)

Table 1: Key Molecular and Computational Properties

Property	Value	Source
CAS Number	91392-33-5	[1] [2]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂	[1] [4]
Molecular Weight	216.24 g/mol	[1] [5]
Topological Polar Surface Area (TPSA)	66.93 Å ²	[1]

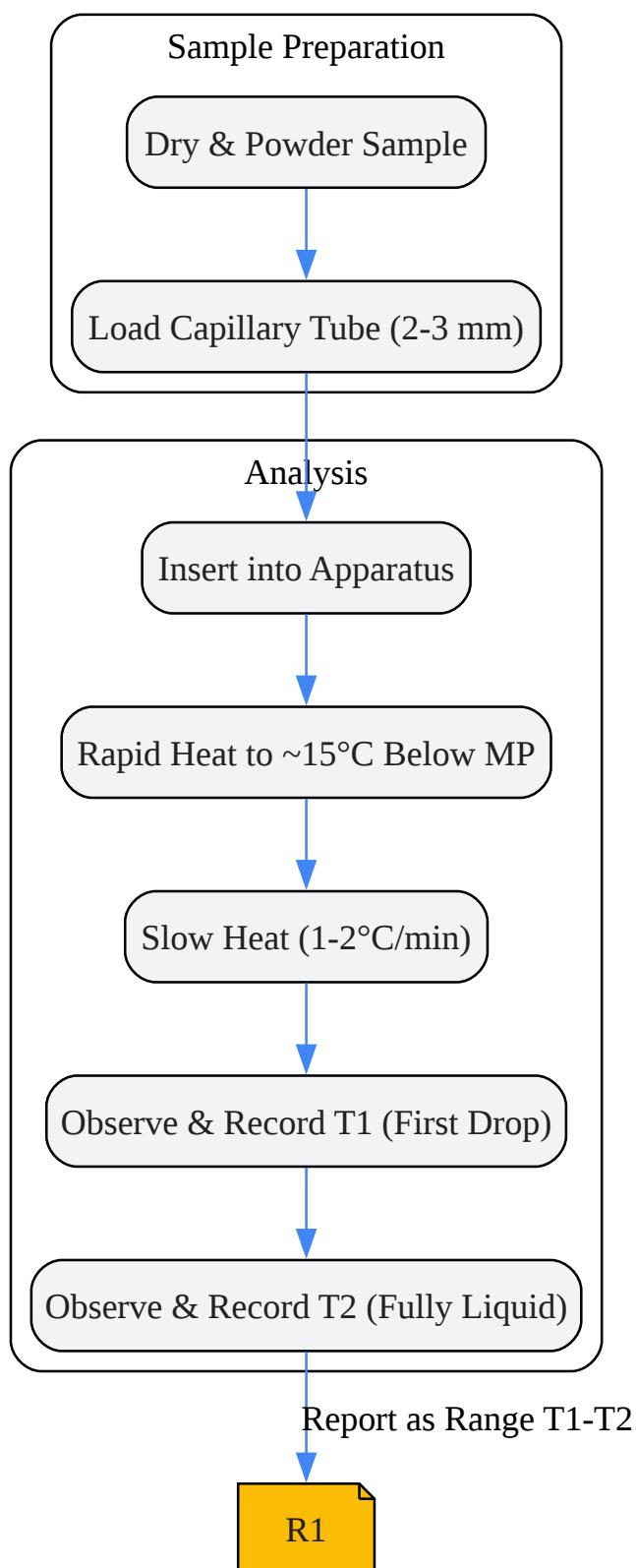
| Predicted LogP | 2.93 |[\[1\]](#) |

The TPSA value indicates the surface area occupied by polar atoms, suggesting the molecule has polar characteristics. The predicted LogP (a measure of lipophilicity) suggests a preference for non-polar environments over aqueous ones, which is a critical consideration in drug development for membrane permeability.

Determination of Melting Point

The melting point is a fundamental physical property that provides a primary indication of a compound's purity.^[6] Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.^[7]

Causality Behind Experimental Choice


The capillary method using a modern digital melting point apparatus is selected for its precision, reproducibility, and small sample requirement.^[8] The controlled heating rate is critical; a rapid temperature ramp can lead to an erroneously wide and high melting range due to delays in heat transfer from the apparatus to the sample. A slower ramp near the expected melting point ensures thermal equilibrium is maintained.

Experimental Protocol: Capillary Melting Point Determination

- Sample Preparation: Ensure the **1-(4-nitrophenyl)cyclopentanecarbonitrile** sample is completely dry and finely powdered.
- Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Rapid Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point. If the melting point is unknown, a preliminary rapid determination is performed first on a separate sample to find an approximate value.^[7]
- Controlled Determination: Once the plateau temperature is reached, reduce the heating rate to 1-2°C per minute to allow for accurate observation.
- Observation and Recording: Record two temperatures:
 - T_1 : The temperature at which the first drop of liquid appears.

- T_2 : The temperature at which the entire sample has completely melted into a clear liquid.
- Reporting: The melting point is reported as the range $T_1 - T_2$. For a pure sample, this range should be narrow.

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the melting point via the capillary method.

Solubility Profiling

Solubility is a critical parameter for drug development, influencing formulation, administration routes, and bioavailability. A qualitative solubility profile is established by testing the compound against a series of solvents of varying polarity and pH.^{[9][10]} The guiding principle is "like dissolves like"; polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.^[9]

Causality Behind Experimental Choice

This protocol uses a standard battery of solvents to classify the compound based on its functional groups.^{[11][12]} Water tests for overall polarity. The use of acidic (5% HCl) and basic (5% NaOH) solutions probes for the presence of basic or acidic functional groups, respectively. While **1-(4-nitrophenyl)cyclopentanecarbonitrile** does not have a strongly acidic or basic group, this testing is a standard part of a comprehensive workup. An organic solvent like ethanol is used as a representative polar organic solvent.

Experimental Protocol: Qualitative Solubility Testing

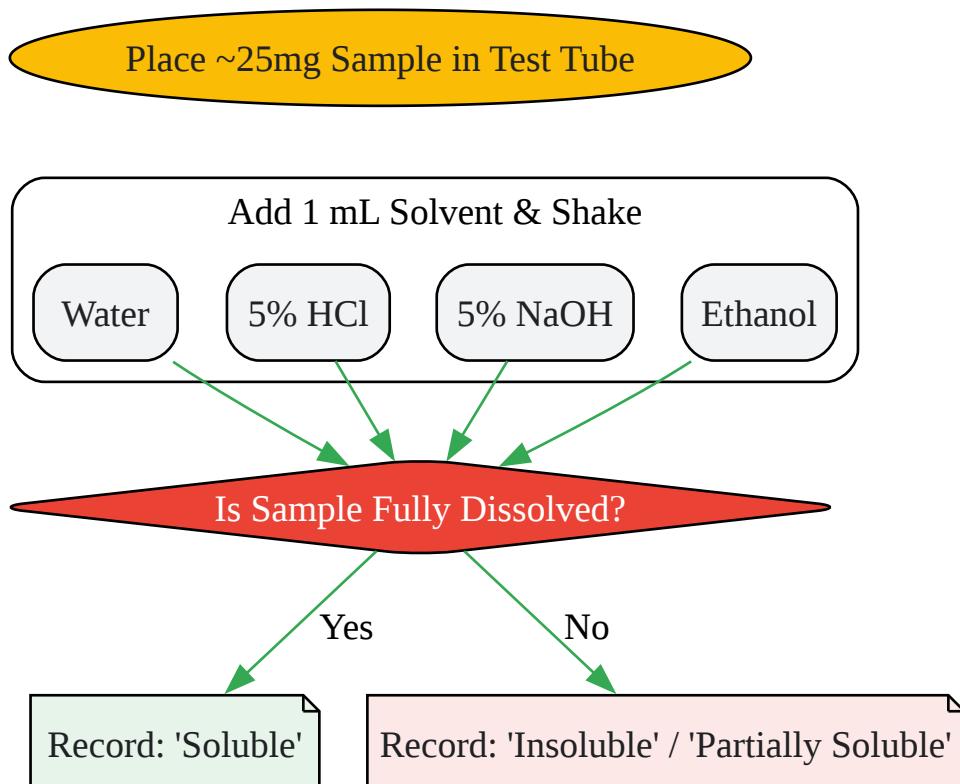

- Preparation: In separate, clearly labeled small test tubes, place approximately 20-30 mg of **1-(4-nitrophenyl)cyclopentanecarbonitrile**.
- Solvent Addition: To each tube, add 1 mL of one of the test solvents (Water, 5% NaOH, 5% HCl, Ethanol) dropwise, shaking vigorously after each addition.
- Observation: Observe whether the solid dissolves completely. If it does not, gently warm the test tube to check for temperature effects on solubility.
- Recording: Record the results as "Soluble," "Partially Soluble," or "Insoluble" for each solvent at both room temperature and upon warming.

Table 2: Solubility Profile Log

Solvent	Polarity	Predicted Solubility	Observation (Room Temp)	Observation (Warmed)
Water	Very High	Insoluble		
5% HCl (aq)	High (Ionic)	Insoluble		
5% NaOH (aq)	High (Ionic)	Insoluble		
Ethanol	Medium-High	Soluble		
Acetone	Medium	Soluble		
Toluene	Low	Sparingly Soluble		

| Hexane | Very Low | Insoluble | | |

Workflow for Solubility Profiling

[Click to download full resolution via product page](#)

Caption: Logical flowchart for qualitative solubility classification.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A combination of FTIR, NMR, and Mass Spectrometry creates a unique "fingerprint" of the compound.[13]

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[14][15]

- Principle: Different types of chemical bonds vibrate at characteristic frequencies. When infrared radiation matching a bond's vibrational frequency passes through the sample, the energy is absorbed.[16] A spectrum plotting absorbance versus wavenumber reveals the presence of specific functional groups.[13]
- Methodology (KBr Pellet):
 - Mix ~1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr.
 - Grind the mixture thoroughly to a fine powder.
 - Place the powder in a pellet press and apply pressure to form a thin, transparent disc.
 - Place the disc in the spectrometer's sample holder and acquire the spectrum.
- Expected Characteristic Absorptions:
 - $\sim 2240 \text{ cm}^{-1}$: A sharp, medium-intensity peak characteristic of the $\text{C}\equiv\text{N}$ (nitrile) stretch.
 - $\sim 1520 \text{ cm}^{-1}$ and $\sim 1350 \text{ cm}^{-1}$: Two strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the NO_2 (nitro) group, respectively.
 - $\sim 3100\text{-}3000 \text{ cm}^{-1}$: Weak to medium peaks from the C-H stretching of the aromatic ring.
 - $\sim 2950\text{-}2850 \text{ cm}^{-1}$: Medium peaks from the C-H stretching of the cyclopentane ring.

- ~1600, 1475 cm^{-1} : Peaks associated with the C=C stretching vibrations within the aromatic ring.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[17][18] It elucidates the chemical environment of each proton (^1H NMR) and carbon atom (^{13}C NMR).[19]

- Principle: Atomic nuclei with a non-zero spin (like ^1H and ^{13}C) behave like tiny magnets. In a strong external magnetic field, they can align with or against the field. Applying radiofrequency energy can cause these nuclei to "flip" between spin states. The precise energy required for this resonance is highly sensitive to the local electronic environment, allowing differentiation of atoms within a molecule.[17][18]
- Methodology:
 - Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical; it must dissolve the compound without containing protons that would interfere with the spectrum.
 - Transfer the solution to an NMR tube.
 - Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard parameters.
- Predicted ^1H NMR Signals (in CDCl_3):
 - ~8.3 ppm & ~7.7 ppm: Two sets of doublets, integrating to 2 protons each. These represent the aromatic protons of the para-substituted nitrophenyl ring. The protons ortho to the nitro group will be further downfield (~8.3 ppm) due to its strong electron-withdrawing effect.
 - ~2.5-1.8 ppm: A series of complex multiplets, integrating to 8 protons, corresponding to the aliphatic protons of the cyclopentane ring.
- Predicted ^{13}C NMR Signals (in CDCl_3):

- ~148-145 ppm: Quaternary carbons of the aromatic ring (one attached to the NO_2 group and one to the cyclopentane ring).
- ~129-124 ppm: Aromatic carbons bearing a hydrogen atom.
- ~120 ppm: The carbon of the nitrile group ($-\text{C}\equiv\text{N}$).
- ~40-25 ppm: Signals corresponding to the carbons of the cyclopentane ring, including one quaternary carbon at the point of substitution.

C. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

- Principle: The sample is vaporized and ionized. The resulting ions are accelerated through a magnetic or electric field, which separates them based on their m/z ratio. A detector records the abundance of each ion.
- Methodology (e.g., Electrospray Ionization - ESI):
 - Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).
 - Infuse the solution directly into the mass spectrometer.
 - Acquire the spectrum in positive or negative ion mode.
- Expected Result:
 - The primary observation will be the molecular ion peak. Given the molecular formula $\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2$, the monoisotopic mass is 216.09 Da.^[4] One would expect to see a prominent signal corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 217.1, or the sodium adduct $[\text{M}+\text{Na}]^+$ at m/z 239.1.

Conclusion

While **1-(4-nitrophenyl)cyclopentanecarbonitrile** is a readily available synthetic building block, its fundamental physical properties are not well-established in the scientific literature. This guide provides the necessary theoretical foundation and actionable experimental protocols for researchers, scientists, and drug development professionals to thoroughly characterize the compound. By systematically determining the melting point, solubility profile, and spectroscopic fingerprint (FTIR, NMR, MS), one can ensure the identity, purity, and suitability of this molecule for its intended application, upholding the highest standards of scientific integrity and enabling robust and reproducible research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemscene.com [chemscene.com]
- 2. 91392-33-5|1-(4-Nitrophenyl)cyclopentanecarbonitrile|BLD Pharm [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. PubChemLite - 1-(4-nitrophenyl)cyclopentane-1-carbonitrile (C₁₂H₁₂N₂O₂) [pubchemlite.lcsb.uni.lu]
- 5. 1-(4-Nitrophenyl)cyclopentanecarbonitrile | CymitQuimica [cymitquimica.com]
- 6. athabascau.ca [athabascau.ca]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. westlab.com [westlab.com]
- 9. chem.ws [chem.ws]
- 10. youtube.com [youtube.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. agilent.com [agilent.com]
- 14. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. jascoinc.com [jascoinc.com]
- 17. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 18. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. longdom.org [longdom.org]
- To cite this document: BenchChem. [physical properties of 1-(4-nitrophenyl)cyclopentanecarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630782#physical-properties-of-1-4-nitrophenylcyclopentanecarbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com